2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
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Overview
Description
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with the molecular formula C10H10F3NO2. It is known for its unique structural properties, which include a trifluoromethyl group and a phenyl ring.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid are currently unknown. The compound is a derivative of amino acids, suggesting it may interact with biological systems in a similar manner to other amino acids .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given its structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves the reaction of 3-aminopropionic acid with 1,1,1-trifluoroacetyl chloride in an aqueous ammonia solution . Another approach includes the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the scalable synthesis involving the Ni(II) complex and glycine Schiff base is a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4,4-trifluorobutyric acid: Another fluorinated amino acid with similar structural features but lacking the phenyl ring.
2-Amino-5,5,5-trifluoro-3-methylpentanoic acid: A compound used as a fluorinated synthon in organic synthesis.
Uniqueness
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct physicochemical properties. These features make it a valuable tool in drug design and organic synthesis, offering advantages in terms of metabolic stability and lipophilicity compared to other similar compounds .
Properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBWJOBUKKGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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